molecular formula C20H23N5O4 B2788014 3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396812-79-5

3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2788014
CAS No.: 1396812-79-5
M. Wt: 397.435
InChI Key: SBGIWQGOTYDPBI-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-7-[(2,3-dimethoxybenzyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidopyrimidines or tetra-azanaphthalenes . These are bicyclic compounds with two fused pyrimidine rings, each containing two nitrogen atoms .


Molecular Structure Analysis

The compound contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure with two nitrogen atoms in each ring . It also has a cyclopentyl group attached at the 3-position and a 2,3-dimethoxybenzylamino group attached at the 7-position.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the substituents linked to the ring carbon and nitrogen atoms . The presence of the amino and dione groups could potentially make it a candidate for further reactions.

Future Directions

Given the interest in pyrimidopyrimidines as potential therapeutic agents , there could be future research opportunities in studying this compound and similar structures for their biological activity and potential uses in medicine.

Properties

IUPAC Name

6-cyclopentyl-2-[(2,3-dimethoxyphenyl)methylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-28-15-9-5-6-12(16(15)29-2)10-21-19-22-11-14-17(23-19)24-20(27)25(18(14)26)13-7-3-4-8-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGIWQGOTYDPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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